2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide
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Overview
Description
2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide is a chemical compound with the molecular formula C16H20N2O3S. It is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. Common steps include sulfonation, alkylation, and coupling reactions.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates and yields.
Industrial Production Methods: Industrial production may involve large-scale batch processes with optimized reaction conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups on the benzene ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in research and industrial applications.
Scientific Research Applications
2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,5-dimethyl-4-ethoxy-N-pyridin-2-ylbenzenesulfonamide and 2,5-dimethyl-4-butoxy-N-pyridin-2-ylbenzenesulfonamide share structural similarities.
Uniqueness: The presence of the propoxy group in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-9-21-14-10-13(3)15(11-12(14)2)22(19,20)18-16-7-5-6-8-17-16/h5-8,10-11H,4,9H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZMRVWTPPWJTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.